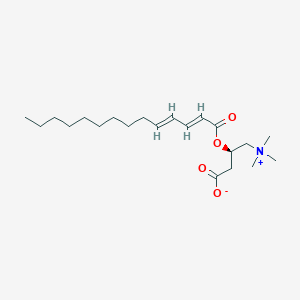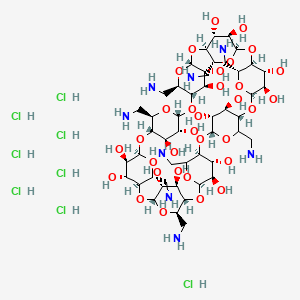
Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride is a derivative of gamma-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the presence of amino groups at the 6-position of each glucose unit, which are further protonated to form the octahydrochloride salt. The unique structure of this compound allows it to form inclusion complexes with various guest molecules, making it valuable in a range of scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride typically involves the following steps:
Bromination: Gamma-cyclodextrin is first reacted with phosphorus tribromide to introduce bromine atoms at the 6-position of each glucose unit, forming 6-bromo-gamma-cyclodextrin.
Amination: The 6-bromo-gamma-cyclodextrin is then treated with ammonia to replace the bromine atoms with amino groups, yielding Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin.
Protonation: Finally, the amino groups are protonated using hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and amination steps, as well as efficient purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides, anhydrides, and alkyl halides.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to primary amines under appropriate conditions.
Complexation: The compound can form inclusion complexes with various guest molecules, enhancing its solubility and stability.
Common Reagents and Conditions
Substitution: Reagents such as acyl chlorides, anhydrides, and alkyl halides are commonly used. Reactions are typically carried out in organic solvents like dichloromethane or acetonitrile at room temperature or under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products
Substitution: Acylated or alkylated derivatives of Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin.
Oxidation: Nitro derivatives.
Reduction: Primary amine derivatives.
Scientific Research Applications
Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral selector in capillary electrophoresis and chromatography for the separation of enantiomers[][4].
Biology: Employed in the stabilization and delivery of biomolecules, such as proteins and nucleic acids, by forming inclusion complexes[][4].
Medicine: Investigated for drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs[][4].
Industry: Utilized in the formulation of cosmetics and personal care products to improve the stability and efficacy of active ingredients[][4].
Mechanism of Action
The primary mechanism by which Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride exerts its effects is through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment, enhancing the solubility and stability of the guest molecules. This inclusion complexation is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Heptakis-(6-amino-6-deoxy)-beta-cyclodextrin: Similar structure but with seven glucose units instead of eight.
Octakis-(6-deoxy-6-iodo)-gamma-cyclodextrin: Similar structure but with iodine atoms instead of amino groups.
Octakis-(6-deoxy-6-sulfanyl)-gamma-cyclodextrin: Similar structure but with sulfanyl groups instead of amino groups.
Uniqueness
Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride is unique due to its high degree of functionalization with amino groups, which allows for versatile chemical modifications and the formation of stable inclusion complexes. This makes it particularly valuable in applications requiring enhanced solubility, stability, and bioavailability of guest molecules .
Properties
Molecular Formula |
C48H96Cl8N8O32 |
|---|---|
Molecular Weight |
1580.9 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,11S,13R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;octahydrochloride |
InChI |
InChI=1S/C48H88N8O32.8ClH/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;;;;;;;;/h9-48,57-72H,1-8,49-56H2;8*1H/t9-,10-,11-,12-,13-,14-,15?,16?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;;;;;;;;/m1......../s1 |
InChI Key |
CNNYDBALGFVGJQ-YIIBHZPCSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]7[C@@H]([C@H]([C@@H](O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CN)CN)OC7CN)O)O)OC6CN)O)O)CN)CN)CN)O)O)N.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CN)CN)CN)CN)CN)CN)CN)O)O)N.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


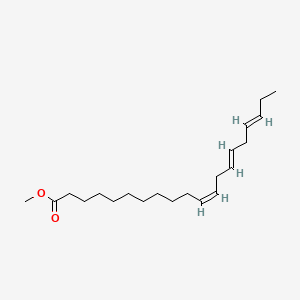
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
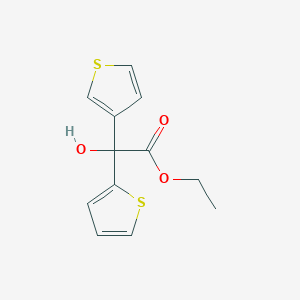
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)
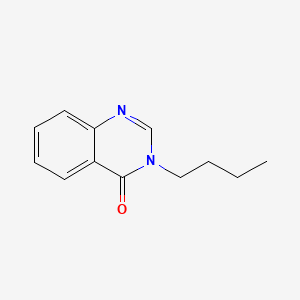

![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
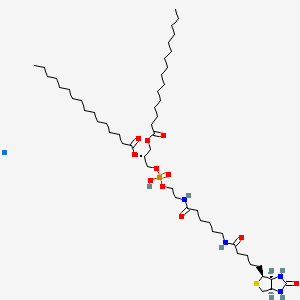
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
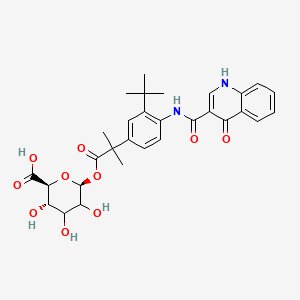
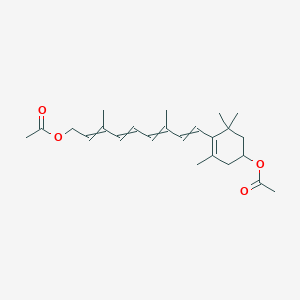
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
